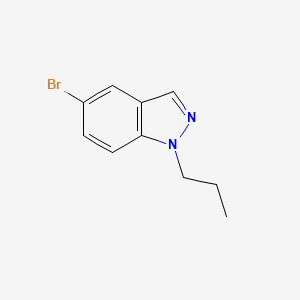

![molecular formula C7H5ClN2O B580420 2-Chloro-6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one CAS No. 1256811-82-1](/img/structure/B580420.png)

2-Chloro-6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

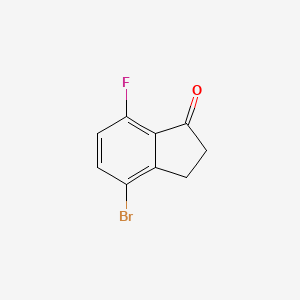

“2-Chloro-6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one” is a chemical compound with the molecular formula C7H5ClN2O .

Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 191.05 g/mol. It has 2 hydrogen bond donors and 2 hydrogen bond acceptors. Its exact mass and monoisotopic mass are 190.0064537 g/mol. Its topological polar surface area is 24.9 Ų .Aplicaciones Científicas De Investigación

Kinase Inhibitors

The pyrazolo[3,4-b]pyridine scaffold, which shares structural similarities with "2-Chloro-6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one," is versatile in kinase inhibitor design due to its ability to interact with kinases in multiple binding modes. This scaffold is particularly effective in binding to the hinge region of kinases, demonstrating its significance in developing potent and selective kinase inhibitors (Wenglowsky, 2013).

Synthesis of Heterocyclic Compounds

The compound's core structure is beneficial in synthesizing heterocyclic compounds, such as pyrano[2,3-d]pyrimidines, which are crucial for the medicinal and pharmaceutical industries due to their synthetic versatility and bioavailability. The use of hybrid catalysts in synthesizing these scaffolds highlights the compound's role in advancing synthetic methodologies and developing lead molecules (Parmar, Vala, & Patel, 2023).

Versatile Scaffold in Drug Discovery

As part of drug discovery efforts, the pyrrolidine ring and its derivatives, including structures similar to "this compound," are widely utilized for their ability to efficiently explore pharmacophore space, contribute to stereochemistry, and provide increased three-dimensional coverage. This underscores the compound's relevance in designing novel biologically active compounds (Li Petri et al., 2021).

Dyes and Optical Materials

The diketopyrrolopyrroles (DPPs) class, related to the core structure of "this compound," illustrates the compound's importance in developing high-quality dyes and materials for electronic devices. These applications benefit from the structural and optical properties of DPPs, including their synthesis, reactivity, and significant bathochromic shifts in absorption (Grzybowski & Gryko, 2015).

Direcciones Futuras

The future directions for “2-Chloro-6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one” could involve further exploration of its potential as an allosteric modulator of the M4 muscarinic acetylcholine receptor and as an ATR inhibitor . Further studies could also explore its synthesis, chemical reactions, and safety profile.

Mecanismo De Acción

Target of Action

The primary target of 2-Chloro-6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one is the M4 muscarinic acetylcholine receptor . This receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in various physiological functions, including neuronal signaling in the central nervous system.

Mode of Action

This compound acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor . Allosteric modulators bind to a site on the receptor separate from the primary active site and modify the receptor’s response to its ligand, which in this case is acetylcholine. This can result in changes in the signal transduction pathways activated by the receptor.

Propiedades

IUPAC Name |

2-chloro-6,7-dihydropyrrolo[3,4-b]pyridin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-6-2-1-4-5(10-6)3-9-7(4)11/h1-2H,3H2,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEXPQVGOXFMHOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=N2)Cl)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50733831 |

Source

|

| Record name | 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256811-82-1 |

Source

|

| Record name | 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Benzyloxy)methyl]-3,3-difluoropiperidine](/img/structure/B580357.png)

![4-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B580360.png)